molecular formula C8H9ClN2O2S B13101061 Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate

Cat. No.: B13101061
M. Wt: 232.69 g/mol
InChI Key: JRFKANJFEGJMIC-UHFFFAOYSA-N
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Description

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is an organic compound with the molecular formula C8H9ClN2O2S. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate typically involves the reaction of 3-chloropyrazine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate involves its interaction with biological targets through its pyrazine and thioether moieties. The compound can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity. Additionally, its ability to undergo nucleophilic substitution allows it to form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(pyrazin-2-ylthio)acetate
  • Ethyl 2-((3-bromopyrazin-2-yl)thio)acetate
  • Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate

Uniqueness

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is unique due to the presence of the chlorine atom on the pyrazine ring, which imparts distinct reactivity and electronic properties.

Properties

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

ethyl 2-(3-chloropyrazin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H9ClN2O2S/c1-2-13-6(12)5-14-8-7(9)10-3-4-11-8/h3-4H,2,5H2,1H3

InChI Key

JRFKANJFEGJMIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=CN=C1Cl

Origin of Product

United States

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